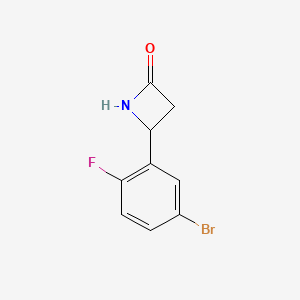

4-(5-Bromo-2-fluorophenyl)azetidin-2-one

Description

Properties

Molecular Formula |

C9H7BrFNO |

|---|---|

Molecular Weight |

244.06 g/mol |

IUPAC Name |

4-(5-bromo-2-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H7BrFNO/c10-5-1-2-7(11)6(3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

DXEIWWPIZZTEGL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Bromo 2 Fluorophenyl Azetidin 2 One Derivatives

Established Strategies for Azetidin-2-one (B1220530) Ring Formation

The construction of the azetidin-2-one ring is a cornerstone of organic synthesis, with several robust methods having been developed and refined over the past century. These strategies primarily involve cycloaddition reactions where the four-membered ring is formed in a single key step.

Ketene-Imine Cycloaddition (Staudinger Synthesis) Approaches

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most general and widely utilized methods for the synthesis of β-lactams. organic-chemistry.org This reaction, now known as the Staudinger synthesis, involves the formation of a new bond between the C-3 and C-4 positions of the resulting azetidin-2-one from the ketene, and a bond between the N-1 and C-2 positions from the imine and ketene, respectively.

The mechanism is generally accepted to be a two-step process. The first step involves a nucleophilic attack by the imine's nitrogen atom on the central carbonyl carbon of the ketene. This attack generates a zwitterionic intermediate. wikipedia.org The second step is the cyclization of this intermediate to form the four-membered β-lactam ring. This ring closure is described as a conrotatory electrocyclic reaction. Ketenes are highly reactive and prone to polymerization, so they are commonly generated in situ. A standard method involves the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (B128534). organic-chemistry.org

Alternative Cycloaddition Pathways

Beyond the classic Staudinger synthesis, other cycloaddition strategies have been developed to access the azetidin-2-one core. The ester enolate-imine cyclocondensation is a prominent alternative, often used for asymmetric synthesis. nih.gov In this approach, a pre-formed ester enolate reacts with an imine to form the β-lactam ring. This method offers excellent control over stereochemistry, particularly when chiral auxiliaries are employed on the ester component.

Another significant method is the Kinugasa reaction, which typically involves the copper-catalyzed reaction of a nitrone with a terminal alkyne. nbinno.comresearchgate.net This reaction proceeds through a 1,3-dipolar cycloaddition followed by rearrangement to yield the β-lactam structure. The Kinugasa reaction is valued for its ability to construct highly functionalized azetidinones.

Other Synthetic Strategies for Azetidin-2-ones

A variety of other synthetic methods have been reported, showcasing the versatility of approaches to β-lactam synthesis. These include:

Carbonylation of Aziridines: Transition metal catalysts, such as rhodium or cobalt complexes, can mediate the insertion of carbon monoxide into the aziridine (B145994) ring to form the azetidin-2-one. nbinno.com

Metal-Catalyzed C-H Insertion: The intramolecular cyclization of diazoamides, often catalyzed by rhodium, can form the C3-C4 bond of the β-lactam ring through a C-H insertion mechanism. nbinno.com

Intramolecular Alkylation: Acyliminium ions generated from 4-acyloxy-azetidin-2-ones can be used to alkylate nucleophilic arenes tethered to the lactam nitrogen, leading to bicyclic β-lactam structures. chemicalbook.com

Precursor Synthesis and Reactivity in the Formation of 4-(5-Bromo-2-fluorophenyl)azetidin-2-one

The synthesis of the title compound via the Staudinger reaction hinges on the successful preparation of two key precursors: an appropriately substituted imine and a ketene (or its equivalent).

The primary precursor for the C-4 aryl group is 5-bromo-2-fluorobenzaldehyde (B134332) . This starting material can be synthesized through several established routes, such as the direct bromination of 2-fluorobenzaldehyde (B47322) using a brominating agent like potassium bromate (B103136) in sulfuric acid. chemicalbook.comgoogle.com

This aldehyde then undergoes a condensation reaction with a primary amine (R-NH₂) to form the required imine (a Schiff base). This is a standard transformation, often carried out by refluxing the aldehyde and amine in a solvent like ethanol, sometimes with an acid catalyst. nih.gov The electronic nature of the 5-bromo-2-fluorophenyl group, with its electron-withdrawing halogen substituents, enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the condensation.

The second precursor, the ketene, is typically generated in situ from an acyl chloride. For instance, reacting chloroacetyl chloride with triethylamine produces chloroketene, which can then be trapped by the imine to form a 3-chloro-azetidin-2-one derivative. The general reaction is outlined below:

Table 1: Proposed Synthesis of this compound via Staudinger Reaction

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1: Imine Formation | 5-Bromo-2-fluorobenzaldehyde + Primary Amine (e.g., Aniline) | Ethanol, reflux | N-(aryl/alkyl)-(5-bromo-2-fluorophenyl)methanimine |

| 2: Cycloaddition | Imine from Step 1 + Acyl Chloride (e.g., Chloroacetyl chloride) | Triethylamine, Dichloromethane, 0 °C to rt | 1-(aryl/alkyl)-4-(5-bromo-2-fluorophenyl)-3-chloroazetidin-2-one |

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Azetidin-2-ones

When synthesizing substituted azetidin-2-ones, controlling the relative and absolute stereochemistry is paramount. In the context of the Staudinger reaction, two new chiral centers can be created at the C-3 and C-4 positions. The diastereoselectivity (cis vs. trans) of the reaction is a subject of extensive study.

The stereochemical outcome is determined during the ring-closure step of the zwitterionic intermediate. wikipedia.org The geometry of the starting imine plays a crucial role; typically, (E)-imines lead predominantly to cis-β-lactams, while (Z)-imines yield trans-β-lactams. This is because the direct, conrotatory cyclization of the intermediate formed from an (E)-imine results in a cis relationship between the substituents at C-3 and C-4.

However, the zwitterionic intermediate can undergo rotation around the C-N single bond before cyclization. This isomerization can lead to the formation of the thermodynamically more stable trans product, even when starting from an (E)-imine. The balance between direct cyclization and isomerization is influenced by several factors, summarized in the table below.

Table 2: Factors Influencing Stereoselectivity in the Staudinger Synthesis

| Factor | Effect on Ring Closure | Favored Product (from E-imine) | Rationale |

|---|---|---|---|

| Electron-donating ketene substituents | Accelerates direct closure | cis | Stabilizes the positive charge on the iminium carbon, speeding up the nucleophilic attack of the enolate. wikipedia.org |

| Electron-withdrawing imine substituents | Accelerates direct closure | cis | Increases the electrophilicity of the iminium carbon, promoting faster cyclization. wikipedia.org |

| Electron-withdrawing ketene substituents | Slows direct closure | trans | Destabilizes the zwitterionic intermediate, allowing more time for isomerization to the more stable trans-intermediate before closure. wikipedia.org |

| Electron-donating imine substituents | Slows direct closure | trans | Reduces the electrophilicity of the iminium carbon, slowing the ring closure and favoring isomerization. wikipedia.org |

| Low reaction temperature | Favors kinetic control | cis | Reduces the energy available for the isomerization pathway, favoring the product of direct cyclization. |

The relative stereochemistry of the product is often determined using ¹H NMR spectroscopy by analyzing the coupling constant (J) between the protons at C-3 and C-4. Generally, cis protons exhibit a larger coupling constant (J ≈ 3.0–5.6 Hz) compared to trans protons (J ≈ 0–2.7 Hz). organic-chemistry.org

Advanced Synthetic Techniques and Methodological Innovations in Azetidin-2-one Preparation

Modern organic synthesis has introduced numerous innovations to improve the efficiency, selectivity, and environmental footprint of β-lactam preparation.

Asymmetric Catalysis: The development of chiral catalysts has enabled highly enantioselective Staudinger reactions. Chiral N-heterocyclic carbenes (NHCs) and planar-chiral nucleophiles have been successfully employed to catalyze the reaction between ketenes and imines, yielding β-lactams with high enantiomeric excess. nih.gov Another approach involves the use of chiral auxiliaries attached to either the ketene or imine precursor to direct the stereochemical outcome.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for the synthesis of azetidin-2-ones. researchgate.net The rapid heating provided by microwaves can accelerate the cycloaddition step.

Transition Metal-Catalyzed Reactions: Recent advances include novel transition metal-catalyzed reactions, such as ligand-assisted C-H activation, which allows for the construction of the β-lactam ring from more readily available starting materials. nih.gov Palladium and rhodium are frequently used metals in these advanced methodologies. nbinno.com

Photochemical Methods: Photocyclization represents an atom-economical pathway to certain β-lactam structures, offering an alternative to traditional thermal methods. nbinno.com

These advanced techniques continue to expand the toolkit available to chemists for the synthesis of complex and stereochemically defined azetidin-2-one derivatives.

Reaction Mechanisms and Mechanistic Insights in Azetidin 2 One Synthesis

Detailed Analysis of Key Reaction Pathways

The formation of 4-(5-bromo-2-fluorophenyl)azetidin-2-one can be principally achieved through two well-established synthetic routes: the Staudinger ketene-imine cycloaddition and the ester enolate-imine condensation.

Staudinger Ketene-Imine Cycloaddition:

This [2+2] cycloaddition reaction, discovered by Hermann Staudinger in 1907, remains a versatile method for β-lactam synthesis. The reaction involves the combination of a ketene (B1206846) and an imine. For the synthesis of this compound, the required precursors are an appropriate ketene and the imine derived from 5-bromo-2-fluorobenzaldehyde (B134332).

The mechanism is generally accepted to be a two-step process. The initial step involves the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This attack forms a zwitterionic intermediate. The subsequent step is a conrotatory ring closure of this intermediate to yield the four-membered β-lactam ring. The stereochemical outcome of the reaction is determined during this ring-closing step.

A plausible reaction scheme is as follows:

Imine Formation: 5-bromo-2-fluorobenzaldehyde is reacted with a suitable amine (e.g., an aniline (B41778) or a benzylamine) to form the corresponding N-substituted imine.

Ketene Generation: The ketene can be generated in situ from a variety of precursors. Common methods include the dehydrochlorination of an acyl chloride (like acetyl chloride or a substituted variant) using a tertiary amine base, or the Wolff rearrangement of a diazoketone.

Cycloaddition: The generated ketene then reacts with the imine to form the this compound ring system.

| Reaction Pathway | Key Reactants | Key Intermediates |

| Staudinger Cycloaddition | Imine of 5-bromo-2-fluorobenzaldehyde, Ketene | Zwitterionic intermediate |

Ester Enolate-Imine Condensation (Reformatsky-type Reaction):

This pathway involves the reaction of a pre-formed ester enolate with an imine. A notable variant is the Reformatsky reaction, which utilizes an α-halo ester and a metal, typically zinc, to generate a zinc enolate.

The mechanism for the synthesis of this compound via this route would proceed as follows:

Imine Formation: As with the Staudinger synthesis, the imine of 5-bromo-2-fluorobenzaldehyde is the starting point.

Enolate Formation: An ester enolate is generated from an ester such as ethyl acetate (B1210297) or a derivative. In a classic Reformatsky reaction, ethyl bromoacetate (B1195939) would be treated with activated zinc to form the organozinc reagent, a zinc enolate.

Condensation and Cyclization: The ester enolate then acts as a nucleophile, attacking the imine carbon. The resulting intermediate subsequently undergoes an intramolecular cyclization to form the β-lactam ring, with the elimination of the ester's alkoxy group.

| Reaction Pathway | Key Reactants | Key Intermediates |

| Ester Enolate-Imine Condensation | Imine of 5-bromo-2-fluorobenzaldehyde, Ester enolate (e.g., from ethyl bromoacetate and zinc) | Metallo-enolate, acyclic addition product |

Role of Catalysis and Reagent Selection in Reaction Control

The choice of catalysts and reagents is paramount in directing the stereoselectivity and efficiency of azetidin-2-one (B1220530) synthesis.

In the Staudinger reaction , the stereochemical outcome (cis vs. trans isomers) is highly dependent on the geometry of the imine and the electronic properties of the substituents on both the imine and the ketene. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. The electronic nature of the 5-bromo-2-fluorophenyl group, being electron-withdrawing, can influence the rate of ring closure of the zwitterionic intermediate.

The use of chiral catalysts can induce enantioselectivity in the Staudinger reaction. Chiral amines, such as cinchona alkaloids, and N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the asymmetric synthesis of β-lactams. These catalysts can activate the ketene or the imine, leading to a stereocontrolled cycloaddition.

For the ester enolate-imine condensation , the choice of the metal in the Reformatsky reaction (typically zinc) is crucial as it forms a less reactive enolate compared to lithium or sodium enolates, which helps to prevent side reactions. The stereoselectivity of this reaction can often be controlled by the use of chiral auxiliaries on the ester or the imine. The coordination of the metal to the imine and the enolate in the transition state plays a key role in determining the diastereoselectivity of the product.

| Factor | Staudinger Reaction | Ester Enolate-Imine Condensation |

| Stereocontrol | Imine geometry, electronic effects of substituents, chiral catalysts (amines, NHCs) | Chiral auxiliaries on ester or imine, metal coordination |

| Reagent Selection | Acyl chlorides or diazoketones for ketene generation; appropriate amine for imine formation | α-halo esters and metals (e.g., zinc) for enolate generation |

Understanding Transition States and Intermediate Species in Azetidin-2-one Formation

The transient species formed during the synthesis of this compound are key to understanding the reaction mechanism and stereoselectivity.

In the Staudinger cycloaddition , the zwitterionic intermediate is a critical species. Computational studies have shown that the stereochemical outcome is often determined by the relative energies of the transition states leading to the cis and trans products from this intermediate. The conformation of the zwitterion and the torquoelectronic effects during the conrotatory ring closure are significant factors. The electron-withdrawing nature of the 5-bromo-2-fluorophenyl substituent can influence the stability of the zwitterionic intermediate and the energy barrier for ring closure.

For the ester enolate-imine condensation , the transition state involves the coordination of the metal (e.g., zinc in the Reformatsky reaction) to the oxygen of the enolate and the nitrogen of the imine. This coordination organizes the reactants into a specific geometry, which then dictates the stereochemistry of the resulting β-lactam. Different models for the transition state, such as Zimmerman-Traxler-like six-membered chairs, have been proposed to explain the observed diastereoselectivity. The steric bulk of the substituents on the imine, including the 5-bromo-2-fluorophenyl group, and the enolate will influence the preferred transition state geometry.

| Reaction | Key Intermediate | Key Features of Transition State |

| Staudinger Cycloaddition | Zwitterion | Conrotatory ring closure, influenced by torquoelectronic effects and substituent electronics. |

| Ester Enolate-Imine Condensation | Metallo-enolate addition product | Zimmerman-Traxler-like chair or boat conformations, metal coordination influencing stereochemistry. |

Structural Analysis and Spectroscopic Characterization of 4 5 Bromo 2 Fluorophenyl Azetidin 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. chemicalbook.com For 4-(5-Bromo-2-fluorophenyl)azetidin-2-one, both ¹H NMR and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The azetidin-2-one (B1220530) ring contains a stereocenter at the C4 position, leading to diastereotopic protons at the C3 position, which would exhibit complex splitting patterns.

Aromatic Protons: The 5-bromo-2-fluorophenyl group has three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. They would appear as multiplets in the downfield region, typically between 7.0 and 7.8 ppm.

Azetidinone Protons:

The proton at C4 (methine proton), being adjacent to the aromatic ring and a nitrogen atom, is expected to appear as a doublet of doublets around 5.0-5.5 ppm. mdpi.com

The two protons at C3 are diastereotopic and would present as two separate signals, likely in the range of 2.8-3.5 ppm. They would exhibit geminal coupling to each other and vicinal coupling to the C4 proton, resulting in complex multiplets (doublet of doublets).

The N-H proton of the lactam would appear as a broad singlet, typically in the range of 7.5-8.5 ppm, although its position can vary with concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbonyl Carbon: The most downfield signal would be that of the lactam carbonyl carbon (C2), expected around 165-175 ppm.

Aromatic Carbons: Six signals would be present for the aromatic carbons. The carbon attached to fluorine (C2') would show a large coupling constant (¹JCF) and is expected to be in the 158-162 ppm region. The carbon attached to bromine (C5') would appear around 115-120 ppm. The other aromatic carbons would resonate between 115 and 140 ppm.

Azetidinone Carbons: The C4 carbon, attached to the aromatic ring, would appear around 50-60 ppm, while the C3 carbon would be the most upfield signal, around 40-50 ppm.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-H | ~7.5 - 8.5 | Broad Singlet | - |

| C2 (C=O) | - | - | ~165 - 175 |

| C3 (-CH₂) | ~2.8 - 3.5 (2H) | Doublet of Doublets | ~40 - 50 |

| C4 (-CH) | ~5.0 - 5.5 (1H) | Doublet of Doublets | ~50 - 60 |

| Aromatic C-H | ~7.0 - 7.8 (3H) | Multiplets | ~115 - 135 |

| Aromatic C-F | - | - | ~158 - 162 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-Br | - | - | ~115 - 120 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would be dominated by the characteristic absorption of the β-lactam ring.

C=O Stretch: The most prominent peak would be the carbonyl (C=O) stretching vibration of the four-membered β-lactam ring. Due to the ring strain, this absorption appears at a significantly higher frequency (typically 1730-1770 cm⁻¹) compared to acyclic amides (1650-1680 cm⁻¹). chemicalbook.com

N-H Stretch: A sharp to moderately broad absorption band corresponding to the N-H stretch is expected in the region of 3200-3300 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring would result in several sharp peaks between 1450 and 1600 cm⁻¹. chemicalbook.com

C-F and C-Br Stretches: The C-F bond stretch would give a strong absorption in the 1250-1000 cm⁻¹ region, while the C-Br stretch would be found at lower wavenumbers, typically between 690-515 cm⁻¹. chemicalbook.com

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3200 - 3300 | N-H | Stretching |

| ~3050 - 3150 | Aromatic C-H | Stretching |

| ~1730 - 1770 | β-Lactam C=O | Stretching |

| ~1450 - 1600 | Aromatic C=C | Stretching |

| ~1250 - 1000 | C-F | Stretching |

| ~690 - 515 | C-Br | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula (C₉H₇BrFNO).

The molecular weight of this compound is 244.06 g/mol . A key feature in its mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. rsc.org This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ at m/z 243 and M+2 at m/z 245 for the respective isotopes). thermofisher.comnih.gov

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for β-lactams involve the cleavage of the four-membered ring. Likely fragment ions would include:

Loss of the ketene (B1206846) moiety (CH₂=C=O) from the molecular ion.

Cleavage to form the 5-bromo-2-fluorophenyl imine ion.

Loss of the bromine atom, leading to a fragment ion at m/z 164.

| Predicted m/z | Ion Identity | Notes |

|---|---|---|

| 243 / 245 | [C₉H₇BrFNO]⁺ (M⁺ / M+2) | Molecular ion pair, characteristic 1:1 ratio for Bromine. |

| 201 / 203 | [M - CH₂CO]⁺ | Loss of ketene from the azetidinone ring. |

| 174 / 176 | [C₆H₄BrF]⁺ | Fragment corresponding to the bromofluorophenyl moiety. |

| 164 | [M - Br]⁺ | Loss of the bromine radical from the molecular ion. |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including absolute configuration, bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound was found, such an analysis would provide invaluable information.

The compound possesses a single chiral center at the C4 position. X-ray diffraction analysis of a single crystal would unambiguously determine the R or S configuration at this center. spectrabase.com Furthermore, it would reveal the precise conformation of the molecule, including the planarity of the strained β-lactam ring and the dihedral angle between the azetidinone and the phenyl rings. This information is crucial for understanding the molecule's shape and potential interactions in a biological context.

Other Advanced Spectroscopic and Analytical Techniques

Beyond the primary techniques, other methods can be employed for a more exhaustive characterization.

Elemental Analysis: This technique would determine the percentage composition of carbon, hydrogen, and nitrogen, providing experimental verification of the empirical formula (C₉H₇N) and, by extension, the molecular formula when combined with mass spectrometry data.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. Since the molecule is chiral, specialized chiral HPLC methods could be developed to separate and quantify the two enantiomers (R and S forms), which is critical for stereoselective synthesis and biological testing.

Computational Chemistry and Theoretical Investigations of 4 5 Bromo 2 Fluorophenyl Azetidin 2 One

Molecular Modeling and Docking Studies for Ligand-Target Interactions

While specific molecular docking studies for 4-(5-Bromo-2-fluorophenyl)azetidin-2-one are not extensively documented in publicly available literature, the broader class of azetidin-2-one (B1220530) derivatives has been widely investigated for its potential as anticancer agents through this methodology. These studies often focus on the interaction of the azetidin-2-one scaffold with biological targets crucial for cancer cell proliferation, such as tubulin and epidermal growth factor receptor (EGFR).

In silico analyses of various azetidin-2-one derivatives have demonstrated their potential to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization, a critical process in cell division. This mechanism is a hallmark of several potent anticancer drugs. Molecular docking simulations for these analogs have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues within the binding pocket. For instance, studies on N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one have shown its potential as an inducer of apoptosis through interactions with the colchicine binding site of human α/β-tubulin. nih.govnih.gov

Similarly, other research has explored the docking of azetidinone derivatives to the EGFR, a key receptor in signaling pathways that promote cell growth and proliferation in non-small cell lung cancer. nih.gov These computational studies help in understanding the structure-activity relationships (SAR) that govern the binding affinity of these compounds to their targets. The insights gained from such studies on analogous compounds can be extrapolated to predict the potential binding modes of this compound, suggesting that the bromo- and fluoro-substituents on the phenyl ring could significantly influence its binding affinity and selectivity for various biological targets.

Below is an interactive data table summarizing representative molecular docking results for analogous azetidin-2-one derivatives against various cancer-related protein targets.

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

| Trisubstituted azetidin-2-ones | Tubulin (Colchicine site) | Cys241, Leu248, Ala316 | High |

| Azetidinone-based CA-4 analogues | Tubulin (Colchicine site) | Val318, Thr353 | High |

| Azetidinone derivatives | EGFR Tyrosine Kinase | Met793, Leu718, Cys797 | Moderate to High |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

These calculations can determine a range of electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can provide insights into various reactivity descriptors:

Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate an electron, respectively.

Chemical Hardness and Softness: These concepts help in understanding the molecule's resistance to deformation of its electron cloud.

Electronegativity: This describes the tendency of the molecule to attract electrons.

Electrophilicity Index: This global reactivity descriptor quantifies the electrophilic nature of a molecule.

For halogenated compounds, these calculations can also map the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring of this compound is expected to significantly influence its electronic properties and reactivity compared to unsubstituted analogs.

A hypothetical table of calculated electronic properties for a generic halogenated azetidin-2-one, based on typical DFT calculations, is presented below.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity | 3.9 |

| Chemical Hardness | 2.65 |

| Electrophilicity Index | 2.87 |

Conformational Analysis and Energetic Profiles of Azetidin-2-one Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, conformational analysis would focus on the orientation of the substituted phenyl ring relative to the azetidin-2-one core and the puckering of the four-membered ring.

The azetidin-2-one ring is generally considered to be nearly planar, though slight puckering can occur. The degree of this puckering and the preferred conformation of the substituents are influenced by steric and electronic factors. The relative stereochemistry of substituents on the β-lactam ring (cis or trans) is a critical determinant of biological activity in many azetidin-2-one derivatives.

Computational methods can be employed to calculate the energetic profiles of different conformers by systematically rotating the single bonds. This allows for the identification of the lowest energy (most stable) conformations. For this compound, key conformational features to investigate would include:

The rotational barrier of the bond connecting the phenyl ring to the azetidin-2-one ring.

The preferred dihedral angle between the two ring systems.

The energetic landscape of different ring puckering modes.

While a specific conformational analysis for this compound is not available, studies on related structures indicate that the orientation of the aryl substituent is crucial for its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been reported, QSAR studies on other series of azetidin-2-one derivatives have provided valuable insights.

These studies typically involve calculating a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is developed that can predict the activity of new, untested compounds. For instance, QSAR models for the antimicrobial and anticancer activities of certain azetidin-2-one derivatives have indicated the importance of topological parameters and molecular connectivity indices. nih.gov

A hypothetical QSAR equation for a series of azetidin-2-one derivatives might look like:

log(1/IC50) = a(LogP) + b(HOMO) + c*(Molecular Weight) + d

Where a, b, c, and d are coefficients determined from the regression analysis. Such models can guide the design of new derivatives with potentially improved activity.

In Silico Approaches for Reaction Mechanism Prediction

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For azetidin-2-ones, a common synthetic route is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine.

In silico studies can model this reaction to understand its stereoselectivity, which is often a critical aspect of the synthesis of biologically active azetidin-2-ones. By calculating the energies of the transition states leading to different stereoisomers (cis and trans), it is possible to predict which isomer will be preferentially formed under specific reaction conditions.

While specific in silico studies on the reaction mechanism leading to this compound are not available, the general principles of computational reaction mechanism prediction can be applied. These studies would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and the final product.

Transition State Searching: Identifying the high-energy transition state structure that connects the reactants and products.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state correctly connects the reactants and products.

Such computational investigations can provide a deeper understanding of the underlying principles governing the synthesis of this and related azetidin-2-one derivatives.

No Publicly Available Research Found for "this compound" in Specified Therapeutic Areas

Following an extensive search of scientific literature and databases, no specific research data was found for the compound This compound corresponding to the requested topics of antimicrobial and anticancer activity. The compound is commercially available, suggesting its potential use as a chemical intermediate or building block in the synthesis of more complex molecules. However, there is no published research detailing its biological activities or mechanisms of action as outlined.

The provided article structure focuses on several key areas of medicinal chemistry research where azetidin-2-one derivatives, as a class, have shown significant promise. This includes their roles as antimicrobial and anticancer agents. The azetidin-2-one ring is the core structural feature of β-lactam antibiotics, which famously act by inhibiting bacterial cell wall biosynthesis. Furthermore, various synthetic derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including the inhibition of tubulin polymerization and the induction of apoptosis in cancer cells.

Despite the known potential of the broader azetidin-2-one class, searches for studies specifically investigating This compound yielded no results in the following areas:

Antimicrobial Agent Development: No studies were identified that evaluated this specific compound for its ability to inhibit bacterial cell wall biosynthesis or its activity against any specific microbial targets.

Anticancer Activity: No literature was found describing investigations into the anticancer properties of this compound. Consequently, there is no data on its potential mechanisms of action, such as:

Inhibition of tubulin polymerization.

Induction of apoptosis in cancer cell lines.

Inhibition of enzymes relevant to cancer, such as proteases or topoisomerase II.

While general research on related structures, such as other 4-arylazetidin-2-ones, exists and demonstrates a wide range of biological activities, this information cannot be attributed to This compound without specific experimental evidence. nih.govnih.gov The precise biological effects of a molecule are highly dependent on its exact chemical structure, including the nature and position of substituents on its aromatic rings.

Medicinal Chemistry Research on Azetidin 2 One Derivatives: Therapeutic Implications

Research on Anti-inflammatory Properties of Azetidin-2-ones

Azetidin-2-one (B1220530) derivatives have emerged as a promising class of anti-inflammatory agents. Numerous studies have demonstrated their ability to mitigate inflammatory responses in various experimental models. The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and phospholipase A2 (PLA2).

One area of research has focused on the synthesis of novel 2-azetidinone derivatives and their evaluation for anti-inflammatory activity, often using the carrageenan-induced paw edema model in rats. For instance, a series of 3-chloro-4-(substituted phenyl)-1-(5-styryl-1, 3, 4-thiadiazole-2-yl) azetidin-2-ones were synthesized and tested for their anti-inflammatory effects. nih.gov Certain compounds within this series, particularly those with methoxy, nitro, and hydroxyl phenyl substitutions, exhibited significant anti-inflammatory activity, with some showing inhibition of edema comparable to the standard drug diclofenac. nih.gov

Another study explored new azetidine-2-one derivatives of ferulic acid. acs.org In both acute and chronic inflammation models in rats, these compounds demonstrated notable anti-inflammatory effects. acs.org The most active compound in this series featured a 4-fluoro substitution on the phenyl ring, highlighting the influence of specific substituents on activity. acs.org

The following table summarizes the anti-inflammatory activity of selected azetidin-2-one derivatives from various studies.

| Compound Series | Key Structural Features | Model | Notable Results | Reference |

| 3-chloro-4-(substituted phenyl)-1-(5-styryl-1, 3, 4-thiadiazole-2-yl) azetidin-2-ones | Methoxy, nitro, and hydroxyl phenyl substitutions | Carrageenan-induced paw edema in rats | Significant activity, comparable to diclofenac | nih.gov |

| Azetidine-2-one derivatives of ferulic acid | Varied substitutions on the phenyl ring | Carrageenan-induced paw edema and granuloma test in rats | Compound with 4-fluoro substitution showed the most potent activity | acs.org |

| N-Substituted-3-chloro-2-azetidinones | Derived from 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Not specified in abstract | Screened for anti-inflammatory action | nih.gov |

Exploration of Antitubercular Activities of Azetidin-2-one Derivatives

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Azetidin-2-one derivatives have been identified as a promising scaffold for the development of new drugs to combat tuberculosis.

Research in this area has often involved the synthesis of various azetidin-2-one analogues and their in vitro evaluation against Mycobacterium tuberculosis H37Rv. One study highlighted a series of azetidin-2-one analogues where two compounds, 4f and 4g, exhibited significant antitubercular activity with MIC values of 1.56 and 0.78 µg/mL, respectively. scispace.com A noteworthy finding from this research was the correlation between anti-inflammatory and antitubercular activity, potentially linked to the inhibition of the PLA2 enzyme. scispace.com

Another approach has been the synthesis of azetidinones bearing an indole (B1671886) moiety. nih.gov Some of these compounds demonstrated moderate to excellent in vitro antitubercular activity. nih.gov The rationale behind such hybrid molecules is to combine the pharmacophoric features of different bioactive scaffolds to enhance therapeutic efficacy.

Below is a data table summarizing the antitubercular activity of representative azetidin-2-one derivatives.

| Compound Series | Target Organism | Key Findings | Reference |

| Azetidin-2-one analogues | Mycobacterium tuberculosis H37Rv | Compounds 4f and 4g showed MICs of 1.56 and 0.78 µg/mL | scispace.com |

| Indole-bearing azetidinones | Mycobacterium tuberculosis H37Rv | Moderate to excellent in vitro activity | nih.gov |

| Azetidin-2-ones from 2-Amino-4-(α-methoxyiminocarbmethoxymethyl) thiazole | Mycobacterium tuberculosis H37Rv | Some derivatives showed up to 97% inhibition at 0.031 µg/mL | nih.gov |

Other Emerging Biological Activities and Research Directions (e.g., Antifungal, Antiviral, Anticonvulsant)

Beyond their anti-inflammatory and antitubercular properties, azetidin-2-one derivatives have been investigated for a range of other biological activities, indicating their broad therapeutic potential.

Antifungal Activity: Several studies have reported the synthesis of novel azetidin-2-one derivatives with promising antifungal activity. For example, a series of azetidin-2-one fused 2-chloro-3-formyl quinoline (B57606) derivatives were tested against Candida albicans, with some compounds showing potent activity. nih.gov Another study on 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones also reported significant antifungal activity against Aspergillus niger for certain derivatives. acs.org

Antiviral Activity: The exploration of azetidin-2-ones as antiviral agents is an emerging area of research. While extensive data is not yet available, some studies have indicated potential antiviral properties. For instance, a review of the pharmacological profiles of 2-azetidinones mentions antiviral activity as one of the investigated therapeutic areas. researchgate.net

Anticonvulsant Activity: The central nervous system is another target for azetidin-2-one derivatives, with several studies investigating their anticonvulsant potential. One study synthesized a series of 1-[5'-(3"- indolomethylene) -1', 3', 4'- oxadiazol - 2'- yl ] -4-(substituted aryl) -2- azetidinones and evaluated their anticonvulsant activity and acute toxicity. nih.gov The results suggested that this class of compounds warrants further investigation for the management of epilepsy. nih.gov

The following table provides a summary of these emerging biological activities.

| Biological Activity | Compound Series | Organism/Model | Key Findings | Reference |

| Antifungal | Azetidin-2-one fused 2-chloro-3-formyl quinolines | Candida albicans | Some derivatives were more potent than the standard drug | nih.gov |

| Antifungal | 1-β-[(N-benzenesulphonyl/tosyl)-anilino]-propionylamido-azetidin-2-ones | Aspergillus niger | Several compounds exhibited significant activity | acs.org |

| Anticonvulsant | 1-[5'-(3"- indolomethylene) -1', 3', 4'- oxadiazol - 2'- yl ] -4-(substituted aryl) -2- azetidinones | Not specified in abstract | Evaluated for anticonvulsant activity and acute toxicity | nih.gov |

Structure-Activity Relationship (SAR) Studies and Rational Design of Azetidin-2-one Analogues

Structure-Activity Relationship (SAR) studies are crucial for the rational design of more potent and selective therapeutic agents. For azetidin-2-one derivatives, SAR studies have provided valuable insights into how different substituents on the β-lactam ring influence their biological activities.

In the context of antitubercular activity , it has been observed that the nature and position of substituents on the phenyl ring at the 4-position of the azetidin-2-one core play a significant role. For instance, a study on azetidine (B1206935) derivatives revealed that compounds with an electron-withdrawing group on the R1 phenyl ring showed greatly increased activity against M. bovis BCG and M. smegmatis. nih.gov

For anti-inflammatory activity , the presence of specific functional groups can significantly enhance efficacy. As mentioned earlier, the presence of methoxy, nitro, and hydroxyl groups on the phenyl ring of certain 3-chloro-4-phenylazetidin-2-ones led to significant anti-inflammatory effects. nih.gov Similarly, a 4-fluoro substitution was found to be beneficial in a series of azetidin-2-one derivatives of ferulic acid. acs.org

The rational design of azetidin-2-one analogues often involves computational methods such as molecular docking to predict the binding affinity of designed molecules to their biological targets. For example, in the development of antihyperlipidemic agents, new 2-azetidinone analogs of ezetimibe (B1671841) were designed using in silico docking experiments with the Niemann-Pick C1-like 1 protein (NPC1L1). nih.gov This approach allows for the prioritization of compounds for synthesis and biological evaluation.

The general SAR for many biologically active 4-phenylazetidin-2-ones suggests that:

The nature of the substituent on the phenyl ring at C4 is critical. Electron-withdrawing groups often enhance antimicrobial and antitubercular activities.

The substituent at the N1 position of the azetidin-2-one ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The stereochemistry at the C3 and C4 positions can significantly impact biological activity.

While no specific SAR studies for 4-(5-Bromo-2-fluorophenyl)azetidin-2-one were found, based on general principles, the presence of a bromine and a fluorine atom on the phenyl ring would be expected to influence the compound's electronic and lipophilic properties, which in turn would affect its biological activity. The electron-withdrawing nature of these halogens could potentially enhance its antimicrobial or antitubercular properties.

Chemical Biology Applications and Utilization As Synthetic Building Blocks

Azetidin-2-ones as Tools for Probing Biological Pathways

The azetidin-2-one (B1220530) moiety is a well-established pharmacophore, primarily known for its presence in β-lactam antibiotics. Beyond this classical role, azetidin-2-one derivatives have been identified as potent, mechanism-based inhibitors of various enzymes, making them valuable as chemical probes to investigate biological pathways. nih.gov The strained amide bond within the β-lactam ring can acylate nucleophilic residues, such as serine or cysteine, in the active sites of enzymes, leading to irreversible inhibition. This property allows for the specific targeting and study of enzyme function in complex biological systems.

While direct studies on 4-(5-Bromo-2-fluorophenyl)azetidin-2-one as a biological probe are not prominent in the literature, the general class of 2-azetidinones has been shown to inhibit a wide array of enzymes. nih.govglobalresearchonline.net This inhibitory action is crucial for dissecting the roles of these enzymes in both health and disease.

Table 1: Examples of Enzyme Classes Inhibited by Azetidin-2-one Derivatives

| Enzyme Class | Specific Examples | Biological Relevance |

| Serine Proteases | Human Leukocyte Elastase, Thrombin, Chymase, Tryptase | Inflammation, Coagulation, Allergic Responses |

| Cysteine Proteases | Human Cytomegalovirus Protease | Viral Replication |

| Metallo-proteinases | Gelatinases (MMP-2, MMP-9) | Cancer Invasion, Angiogenesis |

| Histone Deacetylases (HDACs) | HDAC6, HDAC8 | Cancer Proliferation, Epigenetic Regulation |

| Cholesterol Absorption | Niemann-Pick C1-like 1 (NPC1L1) protein | Lipid Metabolism |

This table presents a generalized overview of the types of enzymes targeted by the broader class of azetidin-2-one compounds, illustrating the potential areas of investigation for specific derivatives like this compound.

The presence of bromo and fluoro substituents on the phenyl ring of this compound could modulate its biological activity and selectivity, a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. researchgate.net Halogen atoms can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.netnih.gov

Integration of the Azetidin-2-one Moiety into Complex Molecular Architectures

The azetidin-2-one ring is not only a pharmacophore but also a versatile synthetic intermediate. Its rigid, four-membered ring structure can serve as a scaffold to control the three-dimensional arrangement of appended functional groups, which is a critical aspect in the design of new therapeutic agents. The synthesis of complex molecules often utilizes the β-lactam as a key building block, which can be subsequently modified or incorporated into larger ring systems. rsc.org

For this compound, the aryl group at the C4 position and the reactive sites on the lactam ring itself offer multiple points for chemical elaboration. The bromine atom on the phenyl ring is particularly useful, as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the attachment of diverse molecular fragments.

Table 2: Potential Synthetic Transformations for Integrating this compound into Complex Molecules

| Reaction Type | Reagent/Catalyst | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Formation of a biaryl structure |

| Heck Coupling | Alkene, Palladium catalyst | C-C bond formation with an alkene |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst | Introduction of an alkyne moiety |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base | Functionalization of the lactam nitrogen |

| Ring-opening reactions | Nucleophiles (e.g., amines, alcohols) | Formation of β-amino acids and their derivatives |

This table outlines general synthetic strategies that could be applied to this compound to create more complex molecular architectures, based on established β-lactam chemistry.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method for constructing the azetidin-2-one ring and allows for a high degree of substitution on the final product. chalcogen.ro This synthetic flexibility enables the incorporation of the azetidin-2-one moiety into a wide range of molecular frameworks, including spirocyclic and fused-ring systems. rsc.orgresearchgate.net

Development of Hybrid Molecules Incorporating the Azetidin-2-one Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity and efficacy, dual-action capabilities, or the ability to overcome drug resistance. The azetidin-2-one scaffold is an attractive component for such hybrids due to its established biological activities and synthetic tractability. researchgate.net

While there are no specific reports on hybrid molecules derived from this compound, the general principle has been widely applied to the azetidin-2-one class. For instance, azetidin-2-one moieties have been hybridized with other heterocyclic systems like quinazolinones, thiazolidinones, and oxadiazoles (B1248032) to create novel compounds with enhanced antimicrobial or anticancer properties. researchgate.netnih.govmdpi.com

The development of such hybrid molecules often involves linking the azetidin-2-one core to another bioactive scaffold through a flexible or rigid linker. In the case of this compound, the phenyl ring could be functionalized, or the nitrogen atom of the lactam could be used as an attachment point for another pharmacophore. This strategy has been explored to develop dual inhibitors, for example, targeting both histone deacetylases (HDACs) and other cancer-related proteins. researchgate.netnih.gov The goal of this approach is to engage multiple biological targets simultaneously, which can lead to synergistic therapeutic effects and a lower likelihood of developing resistance.

Future Perspectives and Emerging Research Avenues in Azetidin 2 One Chemistry

Challenges and Opportunities in Azetidin-2-one (B1220530) Synthesis and Derivatization

The synthesis of the azetidin-2-one ring is a well-established yet challenging area of organic chemistry. The inherent ring strain of the four-membered system presents significant synthetic hurdles. medwinpublishers.com The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic and widely used method for constructing the β-lactam core. researchgate.net However, controlling the stereochemistry at the C3 and C4 positions remains a critical challenge, often yielding mixtures of cis and trans isomers. mdpi.com For a compound like 4-(5-Bromo-2-fluorophenyl)azetidin-2-one, the key synthetic step would involve the reaction of a ketene (or a ketene equivalent like chloroacetyl chloride) with the corresponding Schiff base derived from 5-bromo-2-fluorobenzaldehyde (B134332). mdpi.comresearchgate.net

Opportunities for innovation lie in several areas:

Stereoselective Synthesis: Developing novel catalysts and reaction conditions to achieve high stereoselectivity is a primary goal. This would allow for the specific synthesis of either the cis or trans isomer, which is crucial as biological activity is often dependent on stereochemistry. mdpi.com

Green Chemistry Approaches: Traditional methods often involve hazardous reagents and solvents. Future research is focused on developing more environmentally benign synthetic routes.

Derivatization: The structure of this compound offers multiple points for derivatization. The nitrogen atom of the lactam ring, the C3 position, and the phenyl ring can all be modified to create libraries of new compounds. Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the phenyl ring, can significantly influence biological potential. nih.gov

Novel Therapeutic Applications Beyond Established Categories

While the β-lactam ring is synonymous with antibiotics, its derivatives are potent inhibitors of various enzymes, opening doors to new therapeutic applications. researchgate.netderpharmachemica.com The strained amide bond of the azetidin-2-one ring is key to its mechanism of action, acting as an acylating agent for serine proteases and other enzymes. derpharmachemica.com

Emerging therapeutic targets for azetidin-2-one derivatives include:

Anticancer Agents: Numerous studies have demonstrated the anticancer potential of azetidin-2-one compounds. nih.gov They can act as inhibitors of tumor-specific enzymes or induce apoptosis in cancer cells. nih.gov For instance, derivatives with specific substitutions on the phenyl ring have shown high efficacy against cell lines like MCF-7 (human breast cancer). nih.gov

Enzyme Inhibition: Azetidin-2-ones are being investigated as inhibitors for a range of enzymes beyond bacterial transpeptidases, including human tryptase, chymase, and cholesterol absorption inhibitors like ezetimibe (B1671841). researchgate.net

Antiviral and Antifungal Agents: Research has also highlighted the potential of these compounds against various viruses and fungi. nih.govnih.gov The conversion of Schiff bases into azetidinones has been shown to noticeably enhance antifungal activity against certain strains. nih.gov

The specific substitutions on this compound, particularly the halogen atoms, could play a crucial role in its interaction with these novel biological targets. Halogenated compounds are known to exhibit a wide range of biological activities. mdpi.com

| Therapeutic Area | Mechanism/Target Example | Potential Application | Reference |

|---|---|---|---|

| Oncology | Inhibition of tumor proliferation, apoptosis induction | Breast, colon, and prostate cancer | nih.gov |

| Cardiovascular | Cholesterol absorption inhibition (e.g., Ezetimibe) | Hypercholesterolemia | researchgate.net |

| Virology | Inhibition of viral proteases (e.g., human cytomegalovirus) | Antiviral therapies | researchgate.netnih.gov |

| Inflammatory Disease | Inhibition of enzymes like human leukocyte elastase | Anti-inflammatory treatments | researchgate.net |

| Mycology | Disruption of fungal cell processes | Antifungal therapies | nih.gov |

Advanced Methodologies in High-Throughput Screening and Drug Discovery

The discovery of novel, biologically active azetidin-2-one derivatives is being accelerated by advances in high-throughput screening (HTS). hilarispublisher.com HTS allows for the rapid evaluation of large libraries of compounds against specific therapeutic targets, significantly speeding up the initial phases of drug discovery. pharmtech.com

Key advancements in HTS relevant to azetidin-2-one research include:

Assay Miniaturization and Automation: Robotics and advanced liquid handling have made it possible to screen millions of compounds simultaneously in miniaturized formats like 1536-well plates. pharmtech.comtechnologynetworks.com

High-Throughput Mass Spectrometry (HT-MS): Recent developments in mass spectrometry allow for label-free screening, which is often faster, cheaper, and more physiologically relevant than traditional methods. embopress.orgnih.gov This is particularly useful for targeting a broader range of biomolecules. nih.gov

A library of derivatives based on the this compound scaffold could be efficiently screened using these advanced HTS methods to identify lead compounds for various diseases.

Interdisciplinary Research Integrating Chemical, Biological, and Computational Sciences

The future of azetidin-2-one research lies in a deeply integrated, interdisciplinary approach. ucsb.edu Understanding the therapeutic potential of compounds like this compound requires a convergence of expertise from chemistry, biology, and computational science. interdisciplinarysciences.org

This integration manifests in several ways:

Computational Chemistry: Molecular docking and molecular dynamics simulations can predict how different azetidin-2-one derivatives will bind to a target protein. This in silico approach helps prioritize which compounds to synthesize and test, saving significant time and resources.

Chemical Biology: This field uses chemical tools to study biological systems. Synthetic chemists can design and create specific azetidin-2-one probes to investigate the function of particular enzymes or cellular pathways.

Bioinformatics and 'Omics': When a lead compound is identified through screening, bioinformatics tools can analyze its effects on gene expression (transcriptomics) or protein levels (proteomics) to elucidate its mechanism of action and potential off-target effects. interdisciplinarysciences.org

By combining computational modeling with advanced screening and traditional chemical synthesis, researchers can create a powerful pipeline for drug discovery. This interdisciplinary strategy will be essential for unlocking the full therapeutic potential of the azetidin-2-one scaffold and its many derivatives in the years to come.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Penicillin |

| Cephalosporin |

| Ezetimibe |

| Chloroacetyl chloride |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(5-Bromo-2-fluorophenyl)azetidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Schiff base intermediates. For example, 2-amino-1,3,4-oxadiazole/thiadiazole derivatives can react with substituted aldehydes in methanol under acidic catalysis (e.g., glacial acetic acid) to form intermediates. Subsequent treatment with chloroacetyl chloride in the presence of triethylamine yields the azetidin-2-one core. Reaction parameters such as solvent polarity, temperature (room temperature vs. reflux), and stoichiometry of reagents significantly influence yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize intermediate isolation.

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides precise bond lengths, angles, and stereochemical data. For example, disorder in aromatic substituents or azetidinone ring puckering can be resolved via iterative refinement cycles .

- Key Considerations : Ensure crystal quality by slow evaporation of solvents like dichloromethane/hexane mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- NMR : and NMR (in DMSO-d or CDCl) identify substituent coupling (e.g., for fluorophenyl groups).

- HRMS : Confirm molecular formula using high-resolution mass spectrometry.

- IR : Validate carbonyl (C=O) stretching (~1750 cm) and C-Br/F vibrations.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer applications?

- Methodological Answer : Systematic substitution at the azetidinone nitrogen or phenyl ring can modulate bioactivity. For instance, introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances electrophilic reactivity, potentially improving cytotoxicity. Evaluate derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and correlate activity with computed parameters like LogP or polar surface area .

- Contradiction Analysis : Discrepancies between in vitro and in vivo efficacy may arise from metabolic instability, requiring prodrug strategies.

Q. What strategies mitigate competing side reactions during functionalization of the azetidin-2-one ring?

- Methodological Answer : Protect the β-lactam carbonyl during electrophilic substitutions (e.g., bromination) using tert-butyldimethylsilyl (TBS) groups. For nucleophilic attacks, employ low temperatures (−78°C) and anhydrous conditions to minimize ring-opening. Monitor byproducts via LC-MS and optimize quenching protocols .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., GABA). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with residues like Tyr157 or Phe200. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.